[5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is a complex organic compound with a unique structure that combines a quinoline moiety with a substituted phenyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the chloro and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).
Coupling Reaction: The final step involves the coupling of the substituted phenyl ring with the quinoline moiety through a Heck reaction, which uses palladium catalysts and base under inert conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and the nucleophile of choice.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield [5-chloro-2-formyl-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate, while nucleophilic substitution of the chloro group can produce [5-amino-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate.
Scientific Research Applications
Chemistry
In chemistry, [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its structural features make it suitable for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its quinoline moiety is known for its pharmacological activities, including antimalarial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, leading to the inhibition of key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinacrine: Another antimalarial compound with a similar quinoline core.
Quinine: A natural alkaloid with antimalarial properties.
Uniqueness
What sets [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate apart from these similar compounds is the presence of the methoxy and chloro substituents on the phenyl ring, as well as the acetate group. These modifications can enhance its pharmacokinetic properties and provide opportunities for further functionalization.
Properties
IUPAC Name |
[5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13(23)25-20-12-17(21)15(11-19(20)24-2)8-10-16-9-7-14-5-3-4-6-18(14)22-16/h3-12H,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCSNQWVNGPKIT-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Cl)C=CC2=NC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C(=C1)Cl)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.